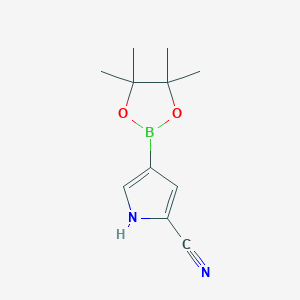
4-(2,2-Difluorocyclopropyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Difluorocyclopropyl)-1,3-thiazol-2-amine is a compound that features a difluorocyclopropyl group attached to a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluorocyclopropyl)-1,3-thiazol-2-amine typically involves the formation of the difluorocyclopropyl group followed by its attachment to the thiazole ring. One common method involves the reaction of a suitable thiazole precursor with a difluorocyclopropane derivative under specific conditions. For example, the reaction of 2-(2,2-difluorocyclopropyl)naphthalene with sodium arylsulfinates under palladium catalysis can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization can ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2-Difluorocyclopropyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluorocyclopropyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, sodium arylsulfinates, and other nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with sodium arylsulfinates can yield fluoroallylic sulfones .
Wissenschaftliche Forschungsanwendungen
4-(2,2-Difluorocyclopropyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Industry: The compound can be used in the development of new materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(2,2-Difluorocyclopropyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can influence the compound’s reactivity and binding affinity to various biological targets. The exact mechanism may vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other difluorocyclopropyl derivatives and thiazole-containing compounds. Examples include:
- 2-(2,2-Difluorocyclopropyl)naphthalene
- 1-(2,2-Difluorocyclopropyl)toluene
Uniqueness
4-(2,2-Difluorocyclopropyl)-1,3-thiazol-2-amine is unique due to the combination of the difluorocyclopropyl group and the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H6F2N2S |
|---|---|
Molekulargewicht |
176.19 g/mol |
IUPAC-Name |
4-(2,2-difluorocyclopropyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H6F2N2S/c7-6(8)1-3(6)4-2-11-5(9)10-4/h2-3H,1H2,(H2,9,10) |
InChI-Schlüssel |
MZFWWKWMAVXFBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(F)F)C2=CSC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride](/img/structure/B15318647.png)
![Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl-](/img/structure/B15318648.png)
![4-[2-(2-pyrrolidinyl)phenyl]Morpholine](/img/structure/B15318653.png)









